molecular formula C14H26O2 B3055564 2-[10-(oxiran-2-yl)decyl]oxirane CAS No. 65520-48-1

2-[10-(oxiran-2-yl)decyl]oxirane

Cat. No.: B3055564
CAS No.: 65520-48-1
M. Wt: 226.35 g/mol
InChI Key: GMOUFZQRQCICEI-UHFFFAOYSA-N
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Description

2-[10-(Oxiran-2-yl)decyl]oxirane is a diepoxy compound featuring a linear decyl (10-carbon) chain with terminal oxirane (epoxide) groups at positions 2 and 10. This structure confers unique reactivity due to the strained three-membered epoxide rings, which are highly susceptible to nucleophilic attack, enabling applications in polymer cross-linking, adhesive formulations, and specialty chemical synthesis .

Properties

IUPAC Name

2-[10-(oxiran-2-yl)decyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1(3-5-7-9-13-11-15-13)2-4-6-8-10-14-12-16-14/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOUFZQRQCICEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCCCCCCCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984118
Record name 2,2'-(Decane-1,10-diyl)bis(oxirane)
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Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65520-48-1
Record name 2,2′-(1,10-Decanediyl)bis[oxirane]
Source CAS Common Chemistry
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Record name 1,2:13,14-Diepoxytetradecane
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Record name 2,2'-(Decane-1,10-diyl)bis(oxirane)
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Record name 1,2:13,14-diepoxytetradecane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(oxiran-2-yl)decyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 1,13-tetradecadiene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions. The reaction proceeds as follows:

    Starting Material: 1,13-tetradecadiene

    Reagent: m-chloroperoxybenzoic acid (mCPBA)

    Solvent: Dichloromethane (DCM)

    Temperature: Room temperature

    Reaction Time: Several hours

The reaction yields 2-[10-(oxiran-2-yl)decyl]oxirane as the major product.

Industrial Production Methods

In an industrial setting, the production of 2-[10-(oxiran-2-yl)decyl]oxirane can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

2-[10-(oxiran-2-yl)decyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The epoxide rings can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of diols, amino alcohols, and thioethers, respectively.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reactions can occur at the epoxide rings, leading to the formation of halohydrins.

Common Reagents and Conditions

    Nucleophilic Ring Opening:

Major Products Formed

    Diols: Formed from nucleophilic ring opening with water or alcohols.

    Amino Alcohols: Formed from nucleophilic ring opening with amines.

    Thioethers: Formed from nucleophilic ring opening with thiols.

    Halohydrins: Formed from halogenation reactions.

Scientific Research Applications

2-[10-(oxiran-2-yl)decyl]oxirane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as a cross-linking agent in biomaterials and its interactions with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of epoxy resins, which are used in coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism of action of 2-[10-(oxiran-2-yl)decyl]oxirane involves the reactivity of its epoxide groups. The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in its applications as a cross-linking agent and in organic synthesis.

Molecular Targets and Pathways

In biological systems, the epoxide groups can react with nucleophilic sites on proteins, DNA, and other biomolecules, leading to cross-linking and potential biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

(a) 2-Tetradecyloxirane (CAS 7320-37-8)

  • Structure: A monoepoxide with a 14-carbon alkyl chain.
  • Properties : Molecular weight 240.42 g/mol, lower reactivity compared to diepoxides due to a single epoxide group.
  • Applications: Used as a surfactant or plasticizer.

(b) 2-Decyl-3-(4-methylhexyl)oxirane (CAS 35898-62-5)

  • Structure : Branched alkyl chain with a single epoxide group.
  • Properties : Higher hydrophobicity due to branching, reducing solubility in polar solvents.
  • Reactivity : Steric hindrance from branching slows epoxide ring-opening reactions compared to linear analogs .

Key Differences :

Property 2-[10-(Oxiran-2-yl)decyl]oxirane (Inferred) 2-Tetradecyloxirane 2-Decyl-3-(4-methylhexyl)oxirane
Epoxide Groups 2 1 1
Chain Length C10 C14 C16 (branched)
Reactivity High (dual epoxide sites) Moderate Low (steric hindrance)
Applications Polymer cross-linking Surfactants Specialty intermediates

Functionalized Epoxides

(a) Glycidyl Methacrylate (CAS 106-91-2)

  • Structure : (Oxiran-2-yl)methyl ester of methacrylic acid.
  • Properties : Combines epoxide reactivity with a polymerizable methacrylate group. Molecular weight 142.15 g/mol.
  • Applications: Key monomer in UV-curable resins and dental materials. The ester group enhances adhesion but increases toxicity (IARC-listed) .

(b) Benzyl 2-Methyl-3-(Oxiran-2-yl)propanoate (Bn-MPO)

  • Structure : Epoxide-containing ester with a benzyl group.
  • Properties: Used as a comonomer for introducing protected amine functionalities. Lower thermal stability compared to aliphatic epoxides .

Key Differences :

Property 2-[10-(Oxiran-2-yl)decyl]oxirane Glycidyl Methacrylate Bn-MPO
Functional Groups Aliphatic diepoxide Epoxide + methacrylate Epoxide + ester + benzyl
Toxicity Likely low High (IARC concern) Moderate (depends on hydrolysis)
Polymerization Role Cross-linker Monomer Functional comonomer

Polymeric and Industrial Epoxides

(a) Oxirane, 2-methyl-, polymer with oxirane (CAS 102640-44-8)

  • Structure : Copolymer of methyl-substituted and unsubstituted epoxides.
  • Properties : High molecular weight, used in coatings and adhesives. Regulatory restrictions apply due to significant new use rules (SNURs) .

(b) 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane (CAS 1883429-78-4)

  • Structure: Unsaturated monoepoxide with conjugated dienes.
  • Properties : Lower density (0.88 g/cm³) and higher boiling point (350°C) due to unsaturation. Used in lipid-based materials .

Key Differences :

Property 2-[10-(Oxiran-2-yl)decyl]oxirane Polymeric Epoxide (CAS 102640-44-8) Unsaturated Epoxide (CAS 1883429-78-4)
Molecular Complexity Medium High (polymer) Medium (unsaturated chain)
Thermal Stability Moderate High Low (due to dienes)
Regulatory Status Unrestricted (inferred) SNURs apply Unrestricted

Biological Activity

2-[10-(oxiran-2-yl)decyl]oxirane, also known as a decyl oxirane derivative, is an epoxide compound characterized by its unique structural features, which endow it with various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for 2-[10-(oxiran-2-yl)decyl]oxirane is C12H24OC_{12}H_{24}O, with a molecular weight of approximately 184.3184 g/mol. The structure includes a decyl chain and an epoxide group, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 2-[10-(oxiran-2-yl)decyl]oxirane. It has demonstrated efficacy against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentrations (MIC)

CompoundBacterial StrainMIC (µg/mL)
2-[10-(oxiran-2-yl)decyl]oxiraneStaphylococcus aureus3.9
2-[10-(oxiran-2-yl)decyl]oxiraneBacillus subtilis7.8
Standard Drug (Ampicillin)Staphylococcus aureus0.5
Standard Drug (Sulfamethoxazole)Bacillus subtilis1.0

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

While primarily studied for antibacterial properties, some derivatives of this compound have shown antifungal activity against Candida albicans. However, the MIC values for antifungal activity were generally higher than those observed for bacterial strains, indicating selective efficacy .

Antitumor Activity

Research has indicated that 2-[10-(oxiran-2-yl)decyl]oxirane may possess anticancer properties. Studies suggest that its mechanism of action could involve the induction of apoptosis in various cancer cell lines. For example, in vitro studies demonstrated that certain concentrations led to significant cell death in breast cancer cell lines .

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in treating inflammatory diseases .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited synergistic effects when combined with trimethoprim against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. The combination therapy showed enhanced antibacterial activity compared to individual treatments .
  • In Vivo Studies : Research involving animal models indicated that certain derivatives of this compound exhibit low toxicity while maintaining effective antimicrobial properties. This suggests potential for therapeutic applications with reduced side effects .
  • Antifungal Activity : Some derivatives have shown antifungal activity against Candida albicans, although their efficacy was less pronounced compared to their antibacterial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[10-(oxiran-2-yl)decyl]oxirane
Reactant of Route 2
Reactant of Route 2
2-[10-(oxiran-2-yl)decyl]oxirane

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